molecular formula C15H24O4 B14377150 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene CAS No. 90176-90-2

4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene

Cat. No.: B14377150
CAS No.: 90176-90-2
M. Wt: 268.35 g/mol
InChI Key: QUWZJFMRLKQVEJ-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a 2,2-diethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 2,2-diethoxypropane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-diethoxypropyl group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(2,2-diethoxypropyl)-1,2-dicarboxybenzene.

    Reduction: Formation of 4-(2,2-diethoxypropyl)-1,2-dimethoxycyclohexane.

    Substitution: Formation of 4-(2,2-diethoxypropyl)-1,2-dihydroxybenzene when methoxy groups are replaced by hydroxyl groups.

Scientific Research Applications

4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The 2,2-diethoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
  • 4-(2,2-Diethoxyethyl)-1,2-dimethoxybenzene
  • 4-(2,2-Diethoxypropyl)-1,2-dihydroxybenzene

Uniqueness

4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-diethoxypropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s structural features also contribute to its potential biological activity and applications in various fields of research.

Properties

CAS No.

90176-90-2

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

4-(2,2-diethoxypropyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C15H24O4/c1-6-18-15(3,19-7-2)11-12-8-9-13(16-4)14(10-12)17-5/h8-10H,6-7,11H2,1-5H3

InChI Key

QUWZJFMRLKQVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCC

Origin of Product

United States

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